N-acetyl-N-cyclohexyltryptophanamide
Overview
Description
N-acetylcysteine (NAC) is a medicine widely used to treat paracetamol overdose and as a mucolytic compound . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .
Molecular Structure Analysis
N-acetylcysteine has a sulfhydryl-containing compound, with mucolytic properties . Its chemical structure and nomenclature are depicted in Figure 1 .
Chemical Reactions Analysis
N-acetylcysteine has antioxidant, anti-inflammatory, and immune-modulating characteristics . It can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6 and IL-1β) by suppressing the activity of nuclear factor kappa B (NF-κB) .
Physical and Chemical Properties Analysis
N-acetylcysteine is a sulfhydryl-containing compound, with mucolytic properties . Its chemical structure, formed by the sulfhydryl functional group (–SH) plus an acetyl group (–COCH3) linked to the amino group (NH2), is responsible for its metabolic activities related to the direct and indirect antioxidant action and mucolytic action .
Mechanism of Action
Safety and Hazards
Future Directions
N-acetylcysteine may be useful as an adjuvant in treating various medical conditions, especially chronic diseases . These conditions include polycystic ovary disease, male infertility, sleep apnea, acquired immune deficiency syndrome, influenza, parkinsonism, multiple sclerosis, peripheral neuropathy, stroke outcomes, diabetic neuropathy, Crohn’s disease, ulcerative colitis, schizophrenia, bipolar illness, and obsessive-compulsive disorder .
Properties
IUPAC Name |
2-acetamido-N-cyclohexyl-3-(1H-indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(23)21-18(19(24)22-15-7-3-2-4-8-15)11-14-12-20-17-10-6-5-9-16(14)17/h5-6,9-10,12,15,18,20H,2-4,7-8,11H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHVZIXYKYEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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